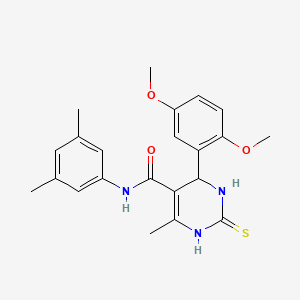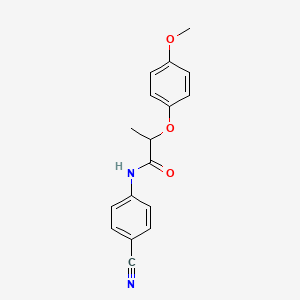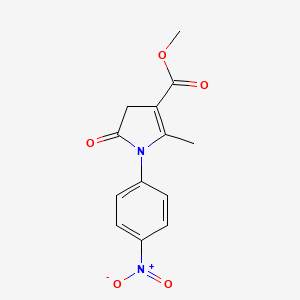![molecular formula C15H21NO3 B4109444 1-[2-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4109444.png)
1-[2-(4-methoxyphenoxy)propanoyl]piperidine
Descripción general
Descripción
1-[2-(4-methoxyphenoxy)propanoyl]piperidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a piperidine derivative that is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
1-[2-(4-methoxyphenoxy)propanoyl]piperidine has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-[2-(4-methoxyphenoxy)propanoyl]piperidine has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. 1-[2-(4-methoxyphenoxy)propanoyl]piperidine has also been studied for its potential antipsychotic effects in animal models of schizophrenia.
Mecanismo De Acción
1-[2-(4-methoxyphenoxy)propanoyl]piperidine's mechanism of action is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. 1-[2-(4-methoxyphenoxy)propanoyl]piperidine has been shown to have affinity for dopamine D2 and serotonin 5-HT2A receptors, which are implicated in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
1-[2-(4-methoxyphenoxy)propanoyl]piperidine has been shown to have various biochemical and physiological effects in animal models. 1-[2-(4-methoxyphenoxy)propanoyl]piperidine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. 1-[2-(4-methoxyphenoxy)propanoyl]piperidine has also been shown to decrease levels of oxidative stress markers in the brain, which can contribute to neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-methoxyphenoxy)propanoyl]piperidine has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. However, 1-[2-(4-methoxyphenoxy)propanoyl]piperidine also has limitations, including its complex synthesis method and potential toxicity in high doses.
Direcciones Futuras
For 1-[2-(4-methoxyphenoxy)propanoyl]piperidine research include further investigation of its mechanism of action and development of new therapeutic applications.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12(15(17)16-10-4-3-5-11-16)19-14-8-6-13(18-2)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGAJZZBRZAHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4109368.png)

![2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid](/img/structure/B4109385.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-adamantanecarboxamide](/img/structure/B4109401.png)



![4-({4-[(tetrahydro-2-furanylmethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride](/img/structure/B4109417.png)
![4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4109423.png)

![2-[3-allyl-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4109435.png)
![5-[1-(4-methoxyphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4109441.png)